2-Amino-4-fluorobenzonitrile
Overview
Description
2-Amino-4-fluorobenzonitrile is a compound that is part of the broader class of benzonitriles, which are aromatic compounds containing a cyano group attached to a benzene ring. The presence of both amino and fluorine substituents on the benzene ring can significantly influence the chemical and physical properties of the molecule, as well as its reactivity and potential applications in various fields, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of fluorinated α-aminonitrile compounds, such as 2-Amino-4-fluorobenzonitrile, can be achieved through methods that follow a 'green protocol', ensuring environmental friendliness and sustainability. For instance, the synthesis of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile, a related compound, has been reported with detailed spectral and X-ray crystallographic analyses . This suggests that similar methods could potentially be adapted for the synthesis of 2-Amino-4-fluorobenzonitrile.
Molecular Structure Analysis
The molecular structure of related fluorinated aminonitriles has been determined using X-ray diffraction, revealing that these compounds can crystallize in specific space groups and exhibit particular geometries at the molecular level . Theoretical calculations, such as those performed using the DFT-B3LYP/6-311++G(d,p) method, can provide insights into the equilibrium geometry of these molecules .
Chemical Reactions Analysis
Fluorinated benzonitriles can undergo various chemical reactions, including interactions with amino acids and peptides , intramolecular charge transfer , and reactions with guanidine carbonate to form quinazolines . The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating substituents on the benzene ring, as well as by the position of these substituents relative to the cyano group.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Amino-4-fluorobenzonitrile can be inferred from studies on similar compounds. For example, vibrational and NMR analyses can provide information on the spectral features of these molecules . The reactivity and chemical behavior can be explained using molecular descriptors and reactivity surfaces . Additionally, the presence of fluorine can affect the electronic properties and hydrogen bonding capabilities of the molecule, as seen in studies involving fluorinated dinitrobenzene derivatives .
Scientific Research Applications
Synthesis of Quinazolines : A study by Hynes et al. (1991) explored the synthesis of quinazolines from 2-fluorobenzonitriles. They found that 2-fluorobenzonitriles, when reacted with guanidine carbonate, yielded 2,4-diaminoquinazolines, demonstrating the potential of 2-Amino-4-fluorobenzonitrile in heterocyclic chemistry (Hynes, Tomažič, Parrish, & Fetzer, 1991).
Carbon Dioxide Fixation : In a 2012 study by Kimura et al., 2-aminobenzonitriles, including variants like 2-amino-5-fluorobenzonitrile, were used to chemically fix carbon dioxide into quinazoline-2,4(1H,3H)-diones. This research highlights the role of 2-Amino-4-fluorobenzonitrile in environmental chemistry and carbon capture technologies (Kimura, Sunaba, Kamata, & Mizuno, 2012).
Fluorous Synthesis Route : A green chemistry approach by Ang et al. (2013) involved the use of 2-fluorobenzonitriles, like 2-Amino-4-fluorobenzonitrile, in a microwave-assisted synthesis route for 3-amino-1,2-benzisoxazoles and 4-amino-1H-2,3-benzoxazines. This method showcases the utility of 2-Amino-4-fluorobenzonitrile in sustainable chemical processes (Ang, Chu, Chou, Lo, & Lam, 2013).
Structural and Electronic Properties Study : Ribeiro da Silva et al. (2012) conducted a detailed study on the energetic, structural, and electronic properties of monofluorobenzonitriles, including 2-fluorobenzonitriles. This research is significant for understanding the physical and chemical characteristics of compounds like 2-Amino-4-fluorobenzonitrile (Ribeiro da Silva, Monte, Rocha, & Cimas, 2012).
Biological Evaluation : A study by Govindharaju et al. (2019) used 2-aminobenzonitrile, a compound structurally related to 2-Amino-4-fluorobenzonitrile, for synthesizing and evaluating a Cr(III) complex in biological systems. This research indicates the potential biomedical applications of similar compounds (Govindharaju, Muruganantham, Balasubramaniyan, Palanivelan, Jayalakshmi, Rajalakshmi, & Ramachandramoorthy, 2019).
Safety And Hazards
Safety measures for handling 2-Amino-4-fluorobenzonitrile include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition .
properties
IUPAC Name |
2-amino-4-fluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-6-2-1-5(4-9)7(10)3-6/h1-3H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXKVIFVKCNVGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433079 | |
Record name | 2-Amino-4-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-fluorobenzonitrile | |
CAS RN |
80517-22-2 | |
Record name | 2-Amino-4-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.